![molecular formula C15H18N2O2S2 B5310740 4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide
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Overview
Description
4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide, commonly known as ethazol, is a chemical compound that has been widely used in scientific research due to its unique properties. Ethazol is a hydrazide derivative that belongs to the class of sulfonamide drugs and has been used as a potent inhibitor of carbonic anhydrase enzyme.
Mechanism of Action
Ethazol inhibits carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. The binding of ethazol to the zinc ion results in the formation of a stable complex, which prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate ion. This inhibition of carbonic anhydrase has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
Ethazol has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by ethazol results in a decrease in the production of bicarbonate ion, which leads to a decrease in the pH of the extracellular fluid. This decrease in pH has been shown to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer.
Advantages and Limitations for Lab Experiments
Ethazol has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase and has been shown to have therapeutic potential in various diseases. Ethazol is also relatively easy to synthesize and has good solubility in water. However, ethazol also has some limitations. It is not very stable and can decompose over time, which can affect the results of experiments. Ethazol also has low selectivity for carbonic anhydrase isoforms, which can lead to off-target effects.
Future Directions
There are several future directions for research on ethazol. One area of research is the development of more selective inhibitors of carbonic anhydrase. Another area of research is the investigation of the therapeutic potential of ethazol in various diseases. Ethazol has been shown to have potential in the treatment of glaucoma, epilepsy, and cancer, and further research is needed to explore its full therapeutic potential. Additionally, the development of new synthetic methods for the preparation of ethazol could lead to improvements in its stability and selectivity.
Synthesis Methods
The synthesis of ethazol involves the reaction of 5-ethyl-2-thiophenecarboxaldehyde with 4-ethylbenzenesulfonylhydrazide in the presence of a catalyst. The reaction takes place under mild conditions and yields ethazol in good yield.
Scientific Research Applications
Ethazol has been widely used in scientific research as a potent inhibitor of carbonic anhydrase enzyme. Carbonic anhydrase is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. Carbonic anhydrase is involved in various physiological processes such as respiration, acid-base balance, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
4-ethyl-N-[(Z)-(5-ethylthiophen-2-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-3-12-5-9-15(10-6-12)21(18,19)17-16-11-14-8-7-13(4-2)20-14/h5-11,17H,3-4H2,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPBCBFVONDLNU-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(S2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(S2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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